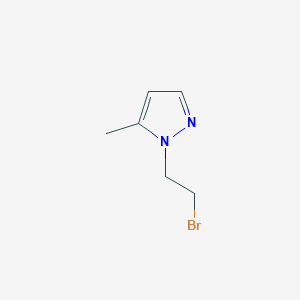
7-bromo-2,3-dimethyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2,3-dimethyl-1H-indole: is a brominated derivative of indole, a significant heterocyclic compound widely recognized for its presence in various natural products and pharmaceuticals. The indole nucleus is a core structure in many biologically active molecules, making its derivatives, such as this compound, of great interest in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,3-dimethyl-1H-indole typically involves the bromination of 2,3-dimethylindole. One common method includes the following steps:
Starting Material: 2,3-dimethylindole.
Bromination: The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often involve maintaining a low temperature to control the reactivity of bromine and ensure selective bromination at the 7-position.
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and bromine concentration, ensures consistent product quality.
化学反应分析
Types of Reactions
Substitution Reactions: 7-Bromo-2,3-dimethyl-1H-indole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with reagents like potassium permanganate (KMnO₄) can introduce additional functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and appropriate ligands.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in an aqueous medium.
Coupling Reactions: Palladium catalysts with phosphine ligands in organic solvents like toluene or DMF.
Major Products
Substitution Products: Depending on the nucleophile, products like 7-methoxy-2,3-dimethyl-1H-indole can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Coupling Products: Complex indole derivatives with extended aromatic systems.
科学研究应用
Chemistry
In chemistry, 7-bromo-2,3-dimethyl-1H-indole is used as a building block for synthesizing more complex indole derivatives. Its bromine atom serves as a versatile handle for further functionalization through various organic reactions.
Biology and Medicine
Indole derivatives, including this compound, are studied for their potential biological activities. They are investigated for their roles as enzyme inhibitors, receptor modulators, and antimicrobial agents. The compound’s structure allows it to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional group compatibility make it valuable in manufacturing processes.
作用机制
The mechanism by which 7-bromo-2,3-dimethyl-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,3-Dimethylindole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-Chloro-2,3-dimethyl-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
7-Bromoindole: Lacks the methyl groups at the 2 and 3 positions, affecting its steric and electronic properties.
Uniqueness
7-Bromo-2,3-dimethyl-1H-indole is unique due to the presence of both bromine and methyl groups, which confer distinct reactivity and steric effects. This combination allows for selective functionalization and diverse applications in synthesis and research.
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
属性
IUPAC Name |
7-bromo-2,3-dimethyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPLJYFGWKNGSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-Aminonaphthalen-1-yl)oxy]propanamide](/img/structure/B1375168.png)
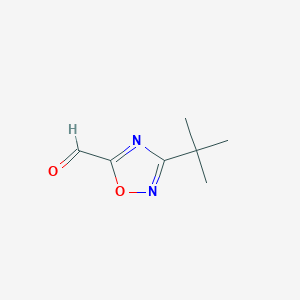
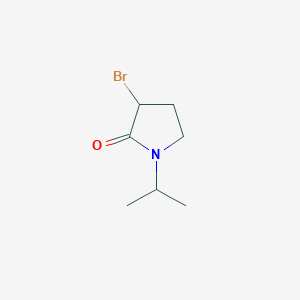
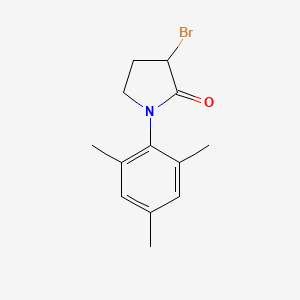

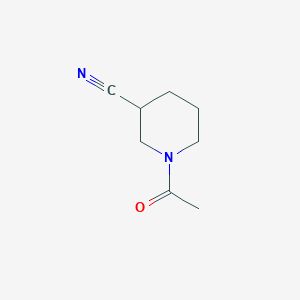
![1-{Bicyclo[2.2.1]heptan-2-yl}piperazine](/img/structure/B1375178.png)
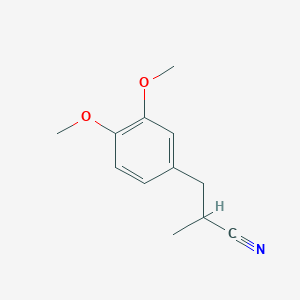
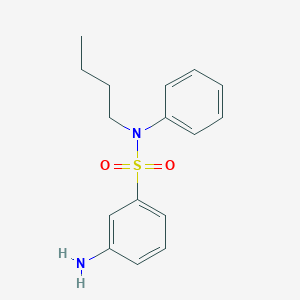
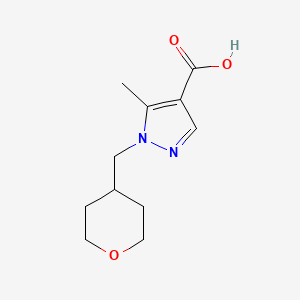
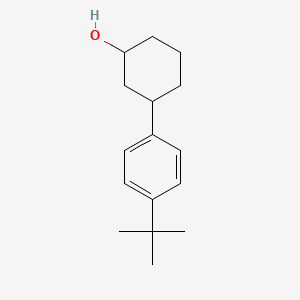
![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1375188.png)
